molecular formula C19H32O2S2 B8458603 5-(Tetradecylsulfanyl)thiophene-2-carboxylic acid CAS No. 62039-61-6

5-(Tetradecylsulfanyl)thiophene-2-carboxylic acid

Cat. No. B8458603
M. Wt: 356.6 g/mol
InChI Key: AYAZXLVWCVKWQX-UHFFFAOYSA-N
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Patent
US04011333

Procedure details

A mixture of 18.6 g (0.090 mole) of 5-bromo-2-thiophenecarboxylic acid, 25.0 g (0.109 mole) of 1-tetradecanethiol and 500 ml of dried dimethyl acetamide is stirred at room temperature after which 10.8 g (0.200 mole) of sodium methoxide is added. The mixture is heated and the methanol formed is allowed to distill off. The mixture is refluxed for 24 hours after which the mixture is cooled and poured into a water-ice mixture, acidified with 10% aqueous hydrochloric acid, filtered, and the precipitate washed with water and dried. The solid obtained is crystallized from the methanol then recrystallized from hexane to give 5-(tetradecylthio)-2 -thiophene carboxylic acid, M.P. 106°-108° C.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.[CH2:10]([SH:24])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].CC(N(C)C)=O.C[O-].[Na+]>CO>[CH2:10]([S:24][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23] |f:3.4|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
BrC1=CC=C(S1)C(=O)O
Name
Quantity
25 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)S
Name
Quantity
500 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
DISTILLATION
Type
DISTILLATION
Details
to distill off
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 24 hours after which the mixture
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
ADDITION
Type
ADDITION
Details
poured into a water-ice mixture
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the precipitate washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
is crystallized from the methanol
CUSTOM
Type
CUSTOM
Details
then recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)SC1=CC=C(S1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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